molecular formula C8H18N2O2S B13011080 3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide

3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide

Cat. No.: B13011080
M. Wt: 206.31 g/mol
InChI Key: OQUQHSJNDZOMGK-UHFFFAOYSA-N
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Description

3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thietane ring, which is a four-membered ring containing a sulfur atom, and is substituted with a dimethylamino group and a propylamino group. The presence of the thietane ring and the dimethylamino group imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often require the use of solvents and controlled temperatures to ensure the formation of the desired product. The oxidation of 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1,2,4-triazoles containing thietane or thietane oxide rings is also a common method .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or propylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation reactions and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction reactions. Substitution reactions often require the use of nucleophiles such as sodium phenolates or thiophenolate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions produce sulfides. Substitution reactions result in the formation of new compounds with different substituents on the thietane ring.

Scientific Research Applications

3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. For example, its antidepressant activity is thought to be related to its ability to influence neurotransmitter systems in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((3-(Dimethylamino)propyl)amino)thietane 1,1-dioxide is unique due to its thietane ring structure and the presence of both dimethylamino and propylamino groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-(1,1-dioxothietan-3-yl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C8H18N2O2S/c1-10(2)5-3-4-9-8-6-13(11,12)7-8/h8-9H,3-7H2,1-2H3

InChI Key

OQUQHSJNDZOMGK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1CS(=O)(=O)C1

Origin of Product

United States

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